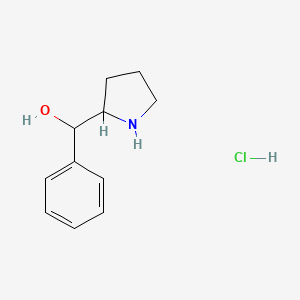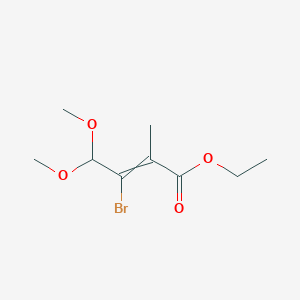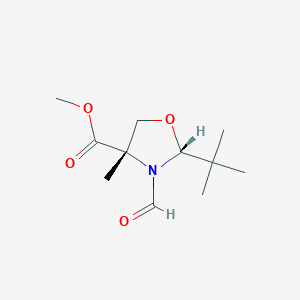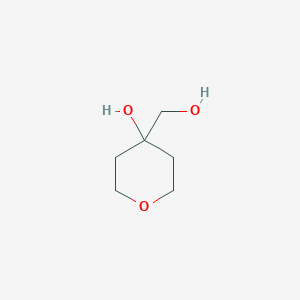
(3-Bromo-1-propenyl)sulfur pentafluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-bromoprop-1-en-1-yl)pentafluoro- is a chemical compound with the molecular formula C3H4BrF5S. . This compound is characterized by the presence of a bromine atom, a pentafluoro group, and a prop-1-en-1-yl group, making it a unique and interesting molecule for various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-bromoprop-1-en-1-yl)pentafluoro- typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 3-bromoprop-1-ene with pentafluoro-lambda6-sulfane in the presence of a catalyst . The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of (3-bromoprop-1-en-1-yl)pentafluoro- follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yields and consistent product quality. Safety measures are also implemented to handle the potentially hazardous reagents and by-products .
Analyse Des Réactions Chimiques
Types of Reactions
(3-bromoprop-1-en-1-yl)pentafluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of less oxidized derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and ammonia (NH3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives .
Applications De Recherche Scientifique
(3-bromoprop-1-en-1-yl)pentafluoro- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce bromine and pentafluoro groups into target molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (3-bromoprop-1-en-1-yl)pentafluoro- involves its interaction with molecular targets through its functional groups. The bromine atom and pentafluoro group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The specific pathways and molecular targets depend on the context of its use, such as in biological systems or chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-chloroprop-1-en-1-yl)pentafluoro-: Similar structure but with a chlorine atom instead of bromine.
(3-iodoprop-1-en-1-yl)pentafluoro-: Contains an iodine atom instead of bromine.
(3-fluoroprop-1-en-1-yl)pentafluoro-: Has a fluorine atom in place of bromine.
Uniqueness
(3-bromoprop-1-en-1-yl)pentafluoro- is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The combination of the bromine atom and pentafluoro group makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C3H4BrF5S |
|---|---|
Poids moléculaire |
247.03 g/mol |
Nom IUPAC |
3-bromoprop-1-enyl(pentafluoro)-λ6-sulfane |
InChI |
InChI=1S/C3H4BrF5S/c4-2-1-3-10(5,6,7,8)9/h1,3H,2H2 |
Clé InChI |
FTPHEUDSOJLBOZ-UHFFFAOYSA-N |
SMILES canonique |
C(C=CS(F)(F)(F)(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,5-dibromo-N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxybenzamide](/img/structure/B11715818.png)

![2-Fluoro-4-[(trifluoromethyl)sulfonyl]pyridine](/img/structure/B11715828.png)

![[3,5-dimethyl-1-(4H-1,2,4-triazol-3-yl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B11715846.png)
![(E)-N-[1-(1-ethyl-1H-pyrazol-5-yl)ethylidene]hydroxylamine](/img/structure/B11715847.png)

![2-Propanamine, 2-methyl-N-[(3,5,6-trimethyl-2-pyrazinyl)methylene]-, N-oxide](/img/structure/B11715856.png)
![Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate](/img/structure/B11715860.png)



![1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one](/img/structure/B11715872.png)
![[(2-Ethyl-6-methylpyridin-3-yl)oxy]acetic acid](/img/structure/B11715874.png)
